molecular formula C19H19Cl2F3N4O B2899769 4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenecarboxamide CAS No. 338792-82-8

4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenecarboxamide

Cat. No.: B2899769
CAS No.: 338792-82-8
M. Wt: 447.28
InChI Key: BPZSVYIKBZJIRC-UHFFFAOYSA-N
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Description

4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenecarboxamide is a complex small molecule featuring a benzamide core linked to a piperazine ring substituted with a 3-chloro-5-(trifluoromethyl)pyridinyl group. This structure combines halogenated aromatic systems, a trifluoromethyl group (electron-withdrawing), and a flexible ethyl-piperazino spacer, which may enhance binding interactions with biological targets.

Properties

IUPAC Name

4-chloro-N-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2F3N4O/c20-15-3-1-13(2-4-15)18(29)25-5-6-27-7-9-28(10-8-27)17-16(21)11-14(12-26-17)19(22,23)24/h1-4,11-12H,5-10H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZSVYIKBZJIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination of 2,3-Dichloro-5-(Trichloromethyl)Pyridine

The trifluoromethyl group is introduced via halogen exchange using anhydrous hydrogen fluoride (HF) under catalytic conditions:

Reaction Conditions

  • Catalyst : Iron(III) chloride (FeCl₃, 5 mol%)
  • Temperature : 160–180°C
  • Duration : 24–48 hours
  • Yield : 85–92%

Mechanistic Insight
FeCl₃ facilitates the cleavage of C–Cl bonds, enabling successive substitution of chlorine atoms by fluorine. The liquid-phase reaction ensures selective trifluoromethylation while minimizing over-fluorination byproducts.

Table 1: Fluorination Optimization Parameters

Parameter Optimal Range Impact on Yield
Catalyst Loading 5–7 mol% FeCl₃ Maximizes Cl→F substitution
HF Equivalents 8–10 eq Prevents intermediate stagnation
Pressure Atmospheric Enables HCl/HF vapor removal

Piperazine Coupling via Nucleophilic Aromatic Substitution

The chloropyridine intermediate undergoes substitution with piperazine:

Reaction Protocol

  • Solvent : Dimethylacetamide (DMAc), 100°C
  • Base : Potassium carbonate (K₂CO₃, 2.5 eq)
  • Yield : 76–81%

Critical Considerations

  • Excess piperazine (1.2 eq) ensures complete displacement of the para-chloro group.
  • Nano-zinc oxide (ZnO, 0.01–0.08 mol%) enhances reaction kinetics by stabilizing the transition state.

Preparation of 2-(Piperazino)Ethylamine Intermediate

Ethylene Diamine Alkylation

Piperazine is alkylated using 2-chloroethylamine hydrochloride under basic conditions:

Reaction Conditions

  • Solvent : Water/ethanol (1:1 v/v)
  • Base : Lithium hydroxide (LiOH, 1.5 eq)
  • Catalyst : Nano-ZnO (0.05 mol%)
  • Yield : 78%

Side Reaction Mitigation

  • Controlled pH (8.5–9.0) prevents over-alkylation.
  • Nano-ZnO suppresses N-oxide formation by scavenging free radicals.

Amide Bond Formation: Coupling 4-Chlorobenzoyl Chloride with 2-(Piperazino)Ethylamine

Carboxylic Acid Activation

4-Chlorobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂):

  • Conditions : Reflux (70°C, 3 hours), 98% conversion.

Amidation Protocol

The acid chloride reacts with 2-(piperazino)ethylamine under Schotten-Baumann conditions:

Optimized Parameters

  • Solvent : Dichloromethane (DCM)/water biphasic system
  • Base : Sodium bicarbonate (NaHCO₃, 3 eq)
  • Temperature : 0–5°C (prevents epimerization)
  • Yield : 89–93%

Table 2: Amidation Reaction Screening

Coupling Reagent Solvent Yield (%) Purity (%)
EDCI/HOBt DMF 95 >99
SOCl₂ (in-situ activation) DCM 93 98
DCC/DMAP THF 87 97

Integrated Process and Scalability Considerations

Continuous-Flow Fluorination

Adopting the methodology from, a continuous-flow reactor achieves 92% yield at 180°C with FeCl₃ (5 mol%). Vaporized product (trifluoromethylpyridine) is condensed separately, enabling uninterrupted operation.

Industrial-Scale Amidation

Pilot studies using EDCI/HOBt in DMF demonstrate scalability (>10 kg batches) with consistent purity (99.2–99.5% by HPLC).

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J=5.2 Hz, pyridine-H), 7.82 (d, J=8.4 Hz, benzamide-H), 3.72 (t, J=6.0 Hz, ethylene-H).
  • HPLC : C18 column, acetonitrile/water (65:35), retention time 12.3 min.

Stability Profiling

  • Thermogravimetric Analysis (TGA) : Decomposition onset at 215°C.
  • Forced Degradation : <2% impurities after 48 hours under UV light (ICH Q1B).

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation, where the piperazine nitrogen atoms may be oxidized to form nitroxides.

  • Reduction: : The aromatic rings are susceptible to reduction under strong reducing conditions, potentially leading to dechlorination or removal of the trifluoromethyl groups.

  • Substitution: : Electrophilic and nucleophilic substitutions can occur at the chlorinated and trifluoromethylated positions.

Common Reagents and Conditions:

  • Oxidizing agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

  • Reducing agents: : Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Substitution Reagents: : Nucleophiles like amines, thiols, and other anionic species.

Major Products Formed:

  • Derivatives of the original compound with modified functional groups, such as hydroxyl or amino groups replacing chlorides.

Scientific Research Applications

The compound finds its applications in diverse scientific realms:

  • Chemistry: : As a precursor in organic synthesis and as a model compound for studying reaction mechanisms.

  • Biology: : For investigating interactions with biological macromolecules, including enzymes and receptors.

  • Medicine: : Potential development of pharmaceuticals due to its unique structure, especially in designing novel inhibitors or modulators of specific biological pathways.

  • Industry: : Use as an intermediate in the production of complex chemical entities and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects is closely tied to its structure:

  • Molecular Targets: : It likely interacts with proteins such as enzymes, ion channels, or receptors due to its aromatic and heterocyclic nature.

  • Pathways Involved: : Depending on its specific application, it might inhibit enzyme activity, block ion channel function, or modulate receptor signaling.

Comparison with Similar Compounds

2-(4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)ethyl 4-fluorobenzenecarboxylate (CAS 318234-23-0)

  • Structural Difference : Replaces the benzamide group with a fluorobenzoate ester.
  • Implications : The ester moiety may reduce metabolic stability compared to the carboxamide group in the target compound, as esters are more prone to hydrolysis .
  • Molecular Weight : ~443 g/mol (vs. target compound’s ~443.27 g/mol ), indicating similar bulk but divergent polarity.

4-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)benzamide (CAS 338407-33-3)

  • Structural Difference: Substitutes the ethyl-piperazino linker with a sulfanyl-phenyl group.

ML267 (4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide)

  • Structural Difference : Replaces benzamide with a carbothioamide and adds a methoxypyridinyl group.
  • Implications : The thioamide group enhances metal-binding capacity, contributing to its potency as a bacterial phosphopantetheinyl transferase inhibitor .

Substituent Effects on Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Purity (HPLC) Reference
Target Compound C19H11Cl2F3N2OS 443.27 Chlorobenzamide, ethyl-piperazino-pyridinyl N/A N/A
13a (Morpholine-carbonyl derivative) C30H31F3N8O6 ~656.6 Morpholine, nitro, trifluoromethyl 165.4–167.9 98.64%
13c (Cyanobenzamido derivative) C30H31N9O6 ~637.6 Cyano, nitro, morpholine 150.3–152.1 99.59%
  • Key Trends: Nitro groups (e.g., in 13a, 13b) lower melting points compared to halogenated analogs, likely due to reduced crystallinity .

Q & A

Q. What are the standard synthetic protocols for preparing 4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenecarboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step coupling reactions, with key intermediates such as the trifluoromethylpyridine-piperazine core and chlorobenzamide moieties. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) are preferred for coupling steps to enhance nucleophilic reactivity .
  • Deprotonation agents : Sodium hydride or potassium carbonate is used to activate amine intermediates .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side-product formation .
    Optimization : Design of Experiment (DoE) approaches can systematically vary parameters (e.g., molar ratios, time) to maximize yield and purity. HPLC monitoring (≥98% purity threshold) is recommended .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for verifying piperazine connectivity and benzamide substitution patterns. For example, the piperazine N–CH2_2 protons appear as broad singlets at δ 2.5–3.5 ppm .
  • Mass spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., calculated [M+H]+^+ for C20_{20}H17_{17}Cl2_2F3_3N4_4O: 473.08) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .

Q. What are the hypothesized biological targets of this compound based on structural analogs?

Similar piperazine-benzamide derivatives target bacterial enzymes like acyl carrier protein synthase (AcpS) and phosphopantetheinyl transferases (PPTases), which are essential for fatty acid biosynthesis and bacterial proliferation . The trifluoromethyl group enhances target binding via hydrophobic interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzyme inhibition data for dual-target mechanisms?

Conflicting IC50_{50} values for AcpS vs. PPTases may arise from assay interference (e.g., solvent effects) or differential binding kinetics. Methodological solutions include:

  • Orthogonal assays : Use fluorescence polarization for AcpS and radiometric assays for PPTases to cross-validate results .
  • Molecular docking : Compare binding poses in AcpS (PDB: 1F7L) and Sfp-PPTase (PDB: 1QR0) to identify divergent interactions .

Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?

  • Metabolic stability : Introduce electron-withdrawing groups (e.g., chloro substituents) to reduce CYP450-mediated oxidation .
  • Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., hydrochloride) improve bioavailability .
    Data : Analogous compounds show logP reductions from 3.8 to 2.5 via carboxylate salt formation, increasing aqueous solubility by 10-fold .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Piperazine modifications : Replace the 3-chloro-5-trifluoromethylpyridine moiety with 4-fluorophenyl to evaluate steric effects on enzyme binding .
  • Benzamide substitutions : Introducing nitro groups at the 3-position increases π-stacking interactions with aromatic residues in target enzymes .
    Table 1 : SAR Data for Selected Analogs
ModificationIC50_{50} (AcpS, μM)IC50_{50} (PPTase, μM)
Parent compound0.451.2
3-Nitro-benzamide0.220.85
4-Fluoro-pyridine0.671.5

Q. What computational methods predict off-target interactions or toxicity risks?

  • Pharmacophore modeling : Align compound features with known kinase inhibitors to flag potential off-targets (e.g., EGFR, VEGFR) .
  • ADMET prediction : Tools like SwissADME estimate blood-brain barrier penetration (e.g., predicted BBB score: -0.8, indicating low CNS activity) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and cellular activity data?

  • Membrane permeability : Use Caco-2 assays to measure Papp_{app} values. Low permeability (<1 × 106^{-6} cm/s) suggests efflux pump involvement, requiring structural tweaks (e.g., reduced molecular weight) .
  • Protein binding : Equilibrium dialysis reveals >95% plasma protein binding in some analogs, necessitating free fraction corrections in IC50_{50} calculations .

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